molecular formula C17H23N3O B11092379 5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one

5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one

Cat. No.: B11092379
M. Wt: 285.4 g/mol
InChI Key: BQHJPIXMSPWLEJ-UHFFFAOYSA-N
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Description

5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3311~3,7~]DECAN-6-ONE is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the formation of the tricyclic core through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Common industrial methods include batch and continuous flow synthesis, depending on the required production scale.

Chemical Reactions Analysis

Types of Reactions

5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE is unique due to its tricyclic structure and the presence of both pyridine and diazatricyclo moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

5,7-diethyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C17H23N3O/c1-3-16-9-19-11-17(4-2,15(16)21)12-20(10-16)14(19)13-6-5-7-18-8-13/h5-8,14H,3-4,9-12H2,1-2H3

InChI Key

BQHJPIXMSPWLEJ-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)CC

Origin of Product

United States

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